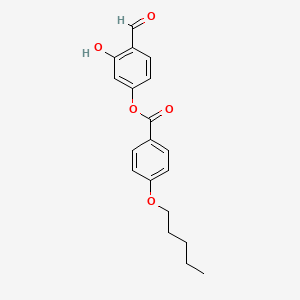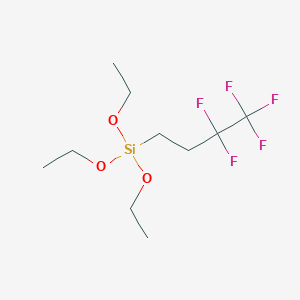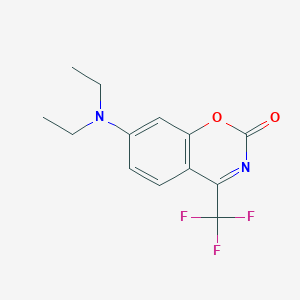![molecular formula C16H32OSi B14218134 Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane CAS No. 832727-07-8](/img/structure/B14218134.png)
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is an organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of a trimethylsilyl group attached to a 2-methyldodec-11-yn-2-yloxy moiety. This compound is often used in organic synthesis and material science due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane typically involves the reaction of 2-methyldodec-11-yn-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methyldodec-11-yn-2-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alkenes or alkanes.
科学的研究の応用
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism by which Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable intermediates in chemical reactions. The compound can also participate in radical reactions due to the presence of the alkyne moiety.
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacks the alkyne moiety.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane is unique due to the presence of both the trimethylsilyl group and the alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
832727-07-8 |
|---|---|
分子式 |
C16H32OSi |
分子量 |
268.51 g/mol |
IUPAC名 |
trimethyl(2-methyldodec-11-yn-2-yloxy)silane |
InChI |
InChI=1S/C16H32OSi/c1-7-8-9-10-11-12-13-14-15-16(2,3)17-18(4,5)6/h1H,8-15H2,2-6H3 |
InChIキー |
RMBMVGROLUNVKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCCCCCC#C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


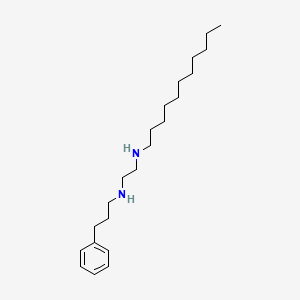
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)

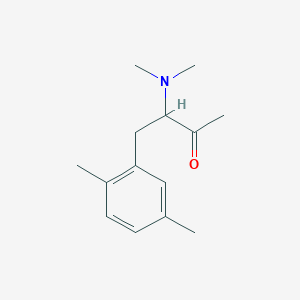
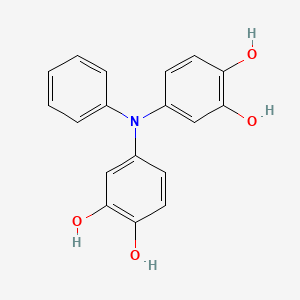
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
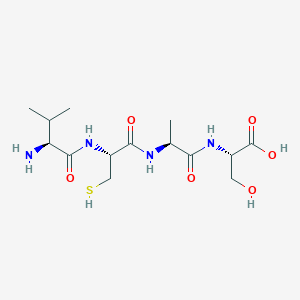
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
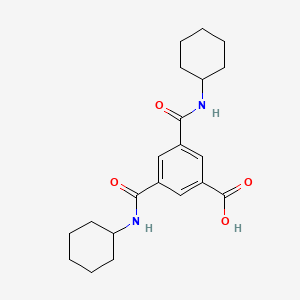
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
